N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide
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Description
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H18FN5O3S and its molecular weight is 427.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazine derivatives, have been found to interact with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound might interact with its targets by forming specific interactions, possibly through hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biological activities, suggesting that multiple pathways could be involved . For instance, some triazole derivatives have been found to have antimalarial activity, suggesting an impact on the life cycle of Plasmodium falciparum .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which could provide insights into the potential ADME properties of this compound.
Result of Action
Given the wide range of biological activities associated with similar compounds , it is likely that the compound could have diverse effects at the molecular and cellular level.
Action Environment
The synthesis of similar compounds has been achieved under room temperature conditions , suggesting that the compound might be stable under a range of environmental conditions.
Biological Activity
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Structural Overview
The compound's structure can be summarized as follows:
- Molecular Formula : C19H16FN5O3S
- Molecular Weight : 413.43 g/mol
- IUPAC Name : N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzenesulfonamide
This compound features a triazole ring fused with a pyridazine ring and includes a fluorophenyl group, which contributes to its unique chemical properties and potential biological activities.
Target of Action
The primary target for this compound is the c-MET receptor tyrosine kinase , a critical player in various signaling pathways involved in cell growth and survival.
Mode of Action
The compound interacts with the c-MET receptor, inhibiting its function. This inhibition leads to the disruption of downstream signaling pathways that are essential for tumor growth and metastasis.
Biochemical Pathways
By affecting the c-MET signaling pathway, the compound has been shown to inhibit tumor growth in models dependent on c-MET activity. This mechanism positions it as a candidate for cancer therapy.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : The compound has demonstrated significant inhibition of tumor growth in preclinical studies involving c-MET-dependent tumors.
- Potential Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting this compound may also possess anti-inflammatory properties.
- Antimicrobial Properties : Preliminary data indicate potential antimicrobial activity against various pathogens.
In Vitro Studies
In vitro studies have shown that the compound effectively inhibits cell proliferation in various cancer cell lines. For instance:
- Cell Line : HCT 116 (human colon cancer)
- IC50 Value : 4.363 µM compared to doxorubicin.
In Vivo Studies
Animal models have been utilized to assess the therapeutic efficacy of this compound:
Study Type | Model | Outcome |
---|---|---|
In Vivo | Mouse xenograft model | Significant reduction in tumor size observed after treatment with the compound. |
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethanamine | Similar triazolopyridazine core | Anticancer properties |
6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol | Contains pyrazole moiety | Potential anti-inflammatory effects |
Properties
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3S/c1-14-5-7-17(8-6-14)30(27,28)22-11-12-29-19-10-9-18-23-24-20(26(18)25-19)15-3-2-4-16(21)13-15/h2-10,13,22H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZUVFUEYBIUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.